1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes two pyrazole rings connected by an ethynyl group and a carboxylic acid functional group. The presence of these functional groups and the overall structure of the compound make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Alkylation: The pyrazole ring is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-4-pyrazoleboronic acid pinacol ester
- 1-Methyl-1H-pyrazole-4-boronic acid
Uniqueness
1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid is unique due to its dual pyrazole rings connected by an ethynyl group and the presence of a carboxylic acid functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10N4O2 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N4O2/c1-14-6-8(5-12-14)3-4-9-7-15(2)13-10(9)11(16)17/h5-7H,1-2H3,(H,16,17) |
InChI Key |
OZDOGRYBXBJEBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C#CC2=CN(N=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.